molecular formula C18H16Cl2N2O3S2 B2718507 N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide CAS No. 923089-20-7

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide

Cat. No.: B2718507
CAS No.: 923089-20-7
M. Wt: 443.36
InChI Key: LGQJPABFEUANNN-UHFFFAOYSA-N
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Description

“N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are isomeric with the 1,2-azoles and the nitrogen and sulfur containing compounds called isothiazole .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . The 1H-NMR and 13C-NMR data provide valuable information about the chemical shifts of the aromatic nucleus and the thiazole ring .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Biological Activities

N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-tosylbutanamide and its derivatives have been explored for their synthesis methods and potential biological activities:

  • Antiviral and Antimicrobial Properties : Research on derivatives of the thiazolyl sulfonamide family, including compounds similar to this compound, has shown certain antiviral activities against the tobacco mosaic virus and significant antimicrobial properties against various bacterial and fungal strains (Chen et al., 2010); (B'Bhatt & Sharma, 2017).

Corrosion Inhibition

The compound and its related derivatives have been evaluated for their potential in corrosion inhibition, demonstrating effectiveness in protecting metals in corrosive environments:

  • Protection of Steel and Copper : Studies indicate that thiazole derivatives, related to this compound, act as efficient corrosion inhibitors for steel and copper in acidic solutions, suggesting their applicability in extending the life of metal structures and components in industrial settings (Yadav et al., 2015); (Hu et al., 2016).

Catalysis in Synthesis Processes

  • Catalysis and Synthesis of Pharmaceutically Relevant Compounds : Research demonstrates the utilization of mechanochemical methods to synthesize sulfonyl-(thio)ureas, including known anti-diabetic drugs, showcasing the potential of related sulfonamide compounds in facilitating green chemistry approaches to drug synthesis (Tan et al., 2014).

Properties

IUPAC Name

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-4-(4-methylphenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O3S2/c1-11-4-6-12(7-5-11)27(24,25)10-2-3-15(23)21-18-22-17-14(26-18)9-8-13(19)16(17)20/h4-9H,2-3,10H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQJPABFEUANNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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